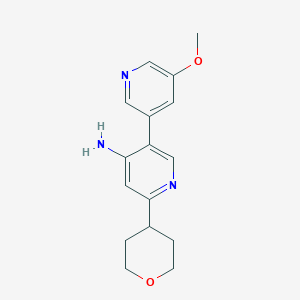

5'-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3'-bipyridin-4-amine

Description

Properties

Molecular Formula |

C16H19N3O2 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

5-(5-methoxypyridin-3-yl)-2-(oxan-4-yl)pyridin-4-amine |

InChI |

InChI=1S/C16H19N3O2/c1-20-13-6-12(8-18-9-13)14-10-19-16(7-15(14)17)11-2-4-21-5-3-11/h6-11H,2-5H2,1H3,(H2,17,19) |

InChI Key |

KXBJOQZGVVNSKT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CN=C(C=C2N)C3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The methoxy and tetrahydropyranyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bipyridine compounds .

Scientific Research Applications

5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in studies involving enzyme interactions and as a probe for biological assays.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure Variations

- Target Compound : Bipyridine core with methoxy (5'), tetrahydro-2H-pyran-4-yl (6), and amine (4) groups.

- Ex. 112–115 (Patent) : Pyrazolo[3,4-d]pyrimidine cores with tetrahydro-2H-pyran-4-yl and triazolo[1,5-a]pyridine substituents . These analogs prioritize pyrimidine-based scaffolds, which may enhance DNA/RNA binding or kinase selectivity compared to bipyridine systems.

- 2-Methoxypyrimidin-4-amine Analogs (Report) : Simpler pyrimidine cores with methoxy and halogen/methyl groups (e.g., 5-Fluoro-2-methoxypyrimidin-4-amine, Similarity: 0.80) . The absence of a fused bicyclic system reduces molecular complexity but may limit target engagement breadth.

Substituent Effects

- Tetrahydro-2H-pyran-4-yl Group : Present in both the target compound and Ex. 112–115 . This substituent likely improves solubility and metabolic stability compared to purely aromatic groups (e.g., phenyl).

- Methoxy Group : Common in the target compound and pyrimidine analogs (e.g., 6-Chloro-2-methoxypyrimidin-4-amine, Similarity: 0.82) . Methoxy groups can modulate electron density, affecting π-π stacking or hydrogen-bonding interactions.

- Amine Functionality : The 4-amine in the target compound contrasts with Ex. 112–115’s pyrazolo-pyrimidine amines, which may exhibit varied basicity and protonation states under physiological conditions .

Hypothetical Property Comparison Table

Based on structural inferences from evidence:

*Estimates based on structural analogs; experimental data unavailable in evidence.

Research Implications and Limitations

- Pharmacological Potential: The tetrahydro-2H-pyran-4-yl group in the target compound and Ex. 112–115 suggests a focus on optimizing pharmacokinetic profiles, as saturated rings often reduce cytochrome P450-mediated metabolism .

- Synthetic Challenges : The bipyridine core may introduce steric hindrance, complicating derivatization compared to simpler pyrimidines .

- Evidence Gaps: No direct solubility, toxicity, or bioactivity data for the target compound are available in the provided evidence. Further studies are needed to validate hypotheses.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5'-methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3'-bipyridin-4-amine, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with tetrahydro-2H-pyran-4-yl intermediates under palladium-catalyzed cross-coupling conditions. For stereochemical control, chiral chromatography (e.g., using polysaccharide-based columns) can resolve racemic mixtures, as demonstrated in analogous pyrimidine derivatives . Reaction optimization (e.g., temperature, solvent polarity) minimizes byproducts. Post-synthesis, nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography confirm stereochemistry .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns observed in structurally similar pyridines) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula.

- Multinuclear NMR (¹H, ¹³C, 2D-COSY) : Assigns regiochemistry and confirms substituent positions, particularly for methoxy and tetrahydro-2H-pyran-4-yl groups .

- HPLC with UV/Vis or diode-array detection : Assesses purity (>95% threshold for biological assays) .

Q. How can computational tools predict the compound’s physicochemical properties?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate logP, solubility, and bioavailability using descriptors like topological polar surface area (TPSA) and hydrogen-bond donor/acceptor counts. Molecular dynamics simulations (e.g., AMBER or GROMACS) model solvation effects, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity . PubChem and ChemSpider databases provide experimental benchmarks for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

- Methodological Answer :

- Analog synthesis : Systematically vary substituents (e.g., methoxy position, pyran ring saturation) and assess changes in target binding (e.g., kinase inhibition assays).

- Crystallographic docking : Use resolved protein structures (e.g., from PDB) to identify key binding interactions (e.g., π-π stacking with aromatic residues, hydrogen bonding with active-site residues) .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification .

- In vitro/in vivo correlation : Compare enzyme inhibition (IC₅₀) with cellular efficacy (EC₅₀) and pharmacokinetic profiles (e.g., plasma half-life) .

Q. What experimental approaches resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. Use positive controls (e.g., known inhibitors) to normalize inter-lab variability .

- Orthogonal assays : Validate findings using complementary methods (e.g., surface plasmon resonance for binding kinetics vs. fluorescence polarization for affinity) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends obscured by outliers .

Q. How can environmental stability and degradation pathways be evaluated for this compound?

- Methodological Answer :

- Forced degradation studies : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic (UV light) conditions, followed by LC-MS to identify degradation products .

- Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity.

- Computational fate modeling : Predict environmental partitioning (e.g., BIOSOL, EPI Suite) using physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.